molecular formula C7H9IN2O2 B2551949 Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate CAS No. 1823584-59-3

Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate

Cat. No.: B2551949
CAS No.: 1823584-59-3
M. Wt: 280.065
InChI Key: CCXMXHUJAJUPQL-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

This compound belongs to the pyrazole family of five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The systematic nomenclature of this compound reflects its complex substitution pattern, where the pyrazole ring serves as the core scaffold with specific functional groups positioned at defined locations. The compound can be alternatively named as methyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate depending on the numbering system employed, though both nomenclatures describe the same molecular entity with identical connectivity patterns.

The molecular structure features a planar pyrazole ring system with the molecular formula C₇H₉IN₂O₂, indicating the presence of seven carbon atoms, nine hydrogen atoms, one iodine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight calculated for this compound is approximately 280.06 grams per mole, placing it within the range typical for substituted pyrazole derivatives used in synthetic applications. The structural identity is further confirmed through spectroscopic analysis, where characteristic signals corresponding to the aromatic protons, methyl substituents, and ester functionality can be clearly distinguished.

Property Value
Molecular Formula C₇H₉IN₂O₂
Molecular Weight 280.06 g/mol
Ring System Pyrazole
Substitution Pattern 4-iodo, 2,5-dimethyl, 3-carboxylate
Functional Groups Aromatic iodide, methyl ester, heterocycle

The compound's structural architecture provides multiple reactive sites that can be exploited for further synthetic transformations. The iodine atom at the 4-position serves as an excellent leaving group for various cross-coupling reactions, while the ester functionality offers opportunities for hydrolysis, reduction, or other carbonyl-based transformations. The methyl substituents at the 2- and 5-positions influence both the electronic properties of the pyrazole ring and the steric environment around the reactive centers, factors that significantly impact the compound's reactivity profile and selectivity in chemical reactions.

Historical Context in Heterocyclic Chemistry

The development of iodinated pyrazole derivatives has roots in the broader evolution of heterocyclic chemistry during the late 19th and early 20th centuries. Pyrazole itself was first synthesized in 1883, and subsequent decades witnessed extensive exploration of substituted pyrazole derivatives due to their biological activity and synthetic utility. The introduction of iodine substituents into heterocyclic systems gained particular momentum with the recognition that aromatic iodides serve as versatile intermediates for palladium-catalyzed cross-coupling reactions, fundamentally transforming synthetic organic chemistry.

The specific synthesis of 4-iodopyrazole derivatives was advanced significantly through electrochemical methods developed in the early 21st century. Research demonstrated that electrosynthesis of 4-iodo-substituted pyrazoles could be accomplished through iodination of corresponding precursors using platinum anodes in aqueous potassium iodide solutions under galvanostatic electrolysis conditions. These studies revealed that the efficiency of iodination processes depends critically on the donor-acceptor properties of existing substituents and their positions within the pyrazole ring system. For instance, iodination of 3,5-dimethylpyrazole under these conditions yielded 4-iodo derivatives in 86% yield, demonstrating the favorable reactivity profile of dimethyl-substituted pyrazoles toward electrophilic iodination.

The evolution of synthetic methodologies for producing iodinated heterocycles has been closely tied to advances in understanding regioselectivity and reaction mechanisms. Early synthetic approaches often relied on harsh conditions and produced complex mixtures of regioisomers, limiting their practical utility. However, the development of more selective iodination methods, including biomimetic approaches using sodium iodide as an iodine source and hydrogen peroxide as a mild oxidant, has enabled more controlled synthesis of specifically substituted iodopyrazoles. These methodological advances have been crucial for accessing compounds like this compound with defined substitution patterns.

Historical Period Key Development Impact on Field
1883-1920 Initial pyrazole synthesis and characterization Established fundamental heterocyclic chemistry
1970-1990 Development of cross-coupling chemistry Recognized value of aromatic iodides
2000-2010 Electrochemical iodination methods Improved access to 4-iodopyrazoles
2010-Present Biomimetic iodination approaches Enhanced selectivity and mild conditions

Role in Contemporary Organoiodine Compound Research

This compound exemplifies the current importance of organoiodine compounds in modern synthetic chemistry, particularly in the context of cross-coupling reactions and pharmaceutical intermediate synthesis. Contemporary research has increasingly focused on developing mild, environmentally benign methods for iodofunctionalization of aromatic and heteroaromatic compounds, recognizing that iodinated building blocks serve as crucial intermediates in complex molecule synthesis. The compound's structure incorporates multiple functional handles that make it particularly valuable for multi-step synthetic sequences requiring orthogonal reactivity patterns.

Recent developments in biomimetic iodofunctionalization have demonstrated that selenium tetrachloride can effectively catalyze the iodination of heteroaromatic substrates using sodium iodide and hydrogen peroxide in aqueous media without requiring organic co-solvents. This methodology represents a significant advancement over traditional approaches, offering isolated yields ranging from 37% to 99% for various substrates while operating under environmentally favorable conditions. Such methodological improvements directly impact the accessibility of compounds like this compound, making their synthesis more practical for research and potential commercial applications.

The contemporary significance of this compound extends beyond its role as a synthetic intermediate to encompass its potential applications in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous pharmaceutical agents across diverse therapeutic areas. The strategic placement of iodine, methyl, and ester substituents in this compound provides multiple vectors for structure-activity relationship exploration and lead compound optimization. Furthermore, the compound's utility in cross-coupling reactions enables its incorporation into larger molecular frameworks, including those relevant to organic electronics and advanced materials applications.

Contemporary Application Area Specific Utility Research Focus
Cross-coupling chemistry Palladium-catalyzed bond formation Mild reaction conditions, substrate scope
Pharmaceutical synthesis Bioactive scaffold elaboration Structure-activity relationships
Materials science Functional group incorporation Electronic and optical properties
Green chemistry Sustainable synthetic methods Atom economy, environmental impact

The integration of this compound into contemporary research programs reflects broader trends in organic synthesis toward modularity and efficiency. Modern synthetic strategies increasingly emphasize the use of densely functionalized building blocks that can be rapidly elaborated through reliable, high-yielding transformations. This compound embodies these principles by providing multiple reactive sites within a single molecule, enabling efficient access to structural diversity through divergent synthetic pathways. The continued development of new methodologies for synthesizing and functionalizing such iodinated heterocycles remains an active area of research, driven by their proven utility across multiple application domains.

Properties

IUPAC Name

methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-5(8)6(7(11)12-3)10(2)9-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXMXHUJAJUPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 2,5-dimethylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Catalysts such as palladium or copper are employed along with appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.

Scientific Research Applications

Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate ester group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

  • Lower solubility in polar solvents (e.g., DMSO) for the iodo derivative may reflect stronger crystal packing forces, as observed in halogenated systems analyzed via Mercury .

Substituted Benzene Analogs: NBOMe Series

While structurally distinct (benzene vs. pyrazole core), 25X-NBOMe compounds share similarities in halogen substitution patterns and methoxy/alkyl groups, offering insights into substituent effects on bioactivity:

Compound Name Core Structure Substituents Potency (EC₅₀, nM) Toxicity (LD₅₀, mg/kg) Legal Status (SA, 2018)
25I-NBOMe Benzene 4-I, 2,5-(OCH₃), N-benzyl 0.5–1.0 0.1–0.3 0.015 kg threshold
This compound Pyrazole 4-I, 2,5-(CH₃), COOCH₃ N/A N/A Not regulated

Key Observations :

  • The pyrazole derivative lacks the N-benzyl ethanamine moiety of 25I-NBOMe, which is critical for serotonin receptor binding and hallucinogenic effects .
  • Iodine’s electron-withdrawing effects may enhance stability in both systems, though the pyrazole’s aromaticity differs from benzene, altering electronic properties .

Crystallographic and Computational Insights

Software like SHELX and Mercury enables comparative analysis of crystal structures. For example:

  • This compound may exhibit shorter I···O (ester) contacts compared to Br/Cl analogs due to iodine’s larger van der Waals radius, influencing packing efficiency.
  • Similar halogen-bonding motifs are observed in 25I-NBOMe derivatives, where iodine participates in non-covalent interactions critical for receptor binding .

Biological Activity

Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.

Overview of Pyrazole Compounds

Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. They exhibit a range of activities including:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Activity against bacteria and fungi.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antioxidant : Scavenging of free radicals.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. They are known to inhibit several key enzymes involved in cancer progression.

  • Tyrosine Kinase Inhibition : Pyrazoles can inhibit Src family kinases which are crucial in cell signaling pathways related to cancer.
  • Cyclin-Dependent Kinase (CDK) Inhibition : Some derivatives have shown effectiveness in blocking CDKs, leading to cell cycle arrest.

Case Studies

  • A study reported that pyrazolo[3,4-d]pyrimidine derivatives exhibited cytotoxic activity against various cancer cell lines such as SK-Ov-3 (ovarian adenocarcinoma) and MDA-MB-361 (breast carcinoma) .
CompoundCell LineIC50 (μM)Reference
Pyrazolo[3,4-d]pyrimidineSK-Ov-30.013Kandeel et al., 2012
6-(2,2-dihydroxyethylthio)-1-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-oneHep-G2Similar to DoxorubicinRashad et al., 2015

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. Pyrazoles are known to target bacterial enzymes and disrupt their metabolic processes.

  • Inhibition of Penicillin-Binding Proteins (PBPs) : This action prevents bacterial cell wall synthesis.
  • Binding to DNA Gyrase : Some derivatives can inhibit DNA replication in bacteria.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings

Studies have shown that certain pyrazole derivatives can significantly reduce the levels of inflammatory markers in vitro and in vivo .

Q & A

Q. What are the common synthetic routes for Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via iodination of a pre-functionalized pyrazole core. For example, ethyl ester analogs (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate) undergo electrophilic substitution using iodine sources like iodine monochloride (ICl) in the presence of a Lewis acid catalyst. Reaction optimization involves adjusting temperature (e.g., reflux in dichloromethane at 40–60°C), stoichiometry, and purification via column chromatography . NMR spectroscopy (e.g., 1^1H and 13^13C) is critical for confirming regioselectivity and purity, with characteristic peaks for the methyl ester (~δ 3.8–4.3 ppm) and pyrazole protons (~δ 6.3–7.5 ppm) .

Q. How is the compound characterized structurally, and what tools validate its crystallographic data?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) refines crystallographic data, resolving bond lengths, angles, and packing motifs. For visualization and validation, Mercury CSD 2.0 analyzes intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and compares structural similarity to related pyrazole derivatives in the Cambridge Structural Database (CSD) . IR spectroscopy further confirms functional groups (e.g., ester C=O stretch at ~1700–1750 cm1^{-1}) .

Q. What role does this compound play in medicinal chemistry research?

It serves as a versatile intermediate for bioactive molecules. For instance, iodinated pyrazoles are precursors to radiolabeled probes (e.g., 11^{11}C-labeled analogs for PET imaging) or enzyme inhibitors. The iodine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for target-binding studies .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like de-iodinated species?

Yield optimization requires careful control of iodination conditions. Using excess iodine (1.5–2.0 equiv) and a polar aprotic solvent (e.g., DMF) enhances electrophilic substitution. Catalysts like BF3_3-etherate improve regioselectivity. By-products (e.g., di-iodinated analogs) are separable via fractional crystallization or HPLC. Kinetic studies (monitored by 1^1H NMR) identify optimal reaction times to avoid over-iodination .

Q. How are crystallographic data discrepancies resolved when refining structures with SHELX?

Discrepancies (e.g., high R-factors or thermal motion artifacts) are addressed by:

  • Re-examining data collection parameters (e.g., resolution, temperature).
  • Applying TWIN commands in SHELXL for twinned crystals.
  • Using Mercury’s void analysis to detect solvent-accessible regions missed during refinement. Cross-validation with spectroscopic data (e.g., IR, NMR) ensures structural consistency .

Q. What strategies identify and analyze unexpected reaction by-products during synthesis?

High-resolution mass spectrometry (HRMS) and 1^1H-13^13C HSQC NMR detect trace by-products. Computational tools (e.g., DFT calculations) predict plausible side reactions (e.g., ester hydrolysis under acidic conditions). For example, methyl ester hydrolysis to carboxylic acid derivatives can occur if moisture is present, identifiable via a downfield shift in 1^1H NMR (δ 12–13 ppm for -COOH) .

Methodological Notes

  • Spectral Data Reference : Key 1^1H NMR signals for this compound include:

    • Methyl ester: δ 3.8–4.3 ppm (quartet, J = 7.2 Hz).
    • Pyrazole protons: δ 6.3–7.5 ppm (singlet/multiplet).
    • Iodo-substituent: Deshielding effects shift adjacent protons upfield .
  • Crystallographic Workflow :

    • Data collection: High-resolution (<1.0 Å) for accurate refinement.
    • SHELXL refinement: Apply restraints for disordered regions.
    • Mercury validation: Check for packing anomalies or missing electron density .

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